Cas no 2387041-29-2 (2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid structure](https://ja.kuujia.com/scimg/cas/2387041-29-2x500.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2387041-29-2
- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
- EN300-6737168
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- インチ: 1S/C22H20FNO4/c1-14(23)22(10-20(25)26)12-24(13-22)21(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,1,10-13H2,(H,25,26)
- InChIKey: MGOCJKUNFVWPQX-UHFFFAOYSA-N
- ほほえんだ: FC(=C)C1(CC(=O)O)CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1
計算された属性
- せいみつぶんしりょう: 381.13763628g/mol
- どういたいしつりょう: 381.13763628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 622
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6737168-0.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid |
2387041-29-2 | 95.0% | 0.5g |
$2167.0 | 2025-03-13 | |
Enamine | EN300-6737168-2.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid |
2387041-29-2 | 95.0% | 2.5g |
$4424.0 | 2025-03-13 | |
Enamine | EN300-6737168-5.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid |
2387041-29-2 | 95.0% | 5.0g |
$6545.0 | 2025-03-13 | |
Enamine | EN300-6737168-0.1g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid |
2387041-29-2 | 95.0% | 0.1g |
$1986.0 | 2025-03-13 | |
Enamine | EN300-6737168-0.05g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid |
2387041-29-2 | 95.0% | 0.05g |
$1895.0 | 2025-03-13 | |
Enamine | EN300-6737168-0.25g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid |
2387041-29-2 | 95.0% | 0.25g |
$2077.0 | 2025-03-13 | |
Enamine | EN300-6737168-10.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid |
2387041-29-2 | 95.0% | 10.0g |
$9704.0 | 2025-03-13 | |
Enamine | EN300-6737168-1.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid |
2387041-29-2 | 95.0% | 1.0g |
$2257.0 | 2025-03-13 |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acidに関する追加情報
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid
The compound with CAS No. 2387041-29-2, known as 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound has garnered attention due to its unique structural features and promising biological activities, which have been explored in recent studies.
At its core, this molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis. The Fmoc moiety is attached to an azetidine ring, a four-membered cyclic amine, which is further substituted with a fluoroethenyl group. This combination of functional groups introduces both steric and electronic complexity, making the compound a valuable tool for studying molecular interactions and designing novel therapeutic agents.
Recent research has highlighted the importance of such compounds in the development of small-molecule inhibitors targeting specific enzymes or receptors. For instance, studies have shown that the fluoroethenyl group can act as a bioisostere for hydrogen bonds, potentially enhancing the compound's binding affinity to target proteins. Additionally, the azetidine ring provides rigidity to the molecule, which is crucial for maintaining specific conformational requirements in drug design.
The synthesis of this compound involves a multi-step process that showcases advanced organic chemistry techniques. Key steps include the formation of the Fmoc group via nucleophilic acyl substitution and the subsequent incorporation of the fluoroethenyl substituent through alkylation or coupling reactions. The stereochemistry of the azetidine ring is carefully controlled during synthesis to ensure optimal biological activity.
In terms of applications, this compound has been explored in preclinical studies for its potential as an antiviral agent and anticancer drug. Its ability to modulate cellular pathways involved in viral replication and tumor growth makes it a promising candidate for further investigation. Moreover, its structural versatility allows for modifications that could expand its therapeutic range into other areas such as neurodegenerative diseases or inflammatory conditions.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These analyses have confirmed its purity and structural integrity, ensuring its reliability for use in biochemical assays and pharmacological studies.
In conclusion, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid represents a cutting-edge advancement in organic synthesis and drug discovery. Its unique combination of functional groups and structural features positions it as a valuable asset in the pursuit of innovative therapeutic solutions.
2387041-29-2 (2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1-fluoroethenyl)azetidin-3-yl)acetic acid) 関連製品
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